(1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is “(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride”. The Inchi Code is “1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1” and the Inchi Key is "RCSIEAABDZVSPX-KGZKBUQUSA-N" .Physical and Chemical Properties Analysis
The molecular weight of “(1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine;hydrochloride” is 203.63 . It is a powder at room temperature .Scientific Research Applications
Analgesic Activity Research : Takahashi et al. (1984) synthesized optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, including derivatives similar to (1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine, and evaluated their analgesic activities. They found a relationship between the analgesic activity and the conformation of the 1-2 bond of these amines (Takahashi, Chida, Suzuki, Onishi, & Yanaura, 1984).
Synthesis of Chiral Molecules : Mayer and Joullié (1994) explored the synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, a structurally related compound, for constructing amino acids in constrained ring analogs. This research highlights the role of similar compounds in synthesizing chiral molecules (Mayer & Joullié, 1994).
Application as Asymmetric Ligands and Organocatalysts : Tsygankov et al. (2016) synthesized N,N'-dialkylated derivatives of cyclohexane-1,2-diamine, including compounds structurally similar to (1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine. These were used as organocatalysts and chiral ligands, demonstrating the compound's utility in organic synthesis (Tsygankov, Chun, Samoylova, Kwon, Kreschenova, Kim, Shin, Oh, Strelkova, Kolesov, Zubkov, Semenov, Fedyanin, & Chusov, 2016).
Enzyme Cascade Reaction in Chiral Amine Synthesis : Skalden et al. (2016) demonstrated the synthesis of (1R,3R)-1-amino-3-methylcyclohexane using an enzyme cascade reaction. This study shows the potential of (1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine in biocatalysis and chiral synthesis (Skalden, Peters, Ratz, & Bornscheuer, 2016).
Pharmaceutical Chemistry : Jiang et al. (2009) synthesized a brain-penetrant, hydroisoindoline-based neurokinin-1 receptor antagonist, which includes a core structure similar to (1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine. This highlights its relevance in developing pharmaceutical compounds (Jiang, Bunda, Doss, Chicchi, Kurtz, Tsao, Tong, Zheng, Upthagrove, Samuel, Tschirret-Guth, Kumar, Wheeldon, Carlson, Hargreaves, Burns, Hamill, Ryan, Krause, Eng, DeVita, & Mills, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIEAABDZVSPX-KGZKBUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65145-66-6 |
Source
|
Record name | rac-(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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